Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate
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Overview
Description
Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a cyclohexene ring, a chloro-substituted phenyl group, and a hydrazinylidene acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves multiple steps. One common method starts with the preparation of cyclohex-2-en-1-yl acetate, which can be synthesized from cyclohexanone through α-bromination followed by treatment with a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler compound with a similar cyclohexene ring structure.
Cyclohex-2-en-1-yl acetate: Shares the cyclohexene ring but lacks the chloro[2-(4-chlorophenyl)hydrazinylidene] group.
Uniqueness
Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its combination of a cyclohexene ring, a chloro-substituted phenyl group, and a hydrazinylidene acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
61364-00-9 |
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Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-10-6-8-11(9-7-10)17-18-13(16)14(19)20-12-4-2-1-3-5-12/h2,4,6-9,12,17H,1,3,5H2 |
InChI Key |
SCQPPIALZBSDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC(=O)C(=NNC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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